molecular formula C20H20O5 B1247687 Euchrenone-a7

Euchrenone-a7

Cat. No.: B1247687
M. Wt: 340.4 g/mol
InChI Key: JJOUBYOHNYJCOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Euchrenone-a7 is a prenylated flavanone, a class of flavonoids known for enhanced bioavailability and diverse biological activities due to the presence of a prenyl side chain . This compound, with the molecular formula C20H20O5 and a molecular weight of 340.4 g/mol, is classified as an organic flavonoid . It is found in various plant species, including those from the genera Centella , Cullen , and Euchresta . Prenylated flavonoids like Euchrenone-a7 are of significant research interest in drug discovery and nutraceutical development. They are investigated for a wide spectrum of pharmacological properties, including potential anti-cancer, anti-inflammatory, and neuroprotective effects . Notably, studies on related prenylated flavonoids from mulberry leaves have highlighted their excellent hypoglycemic properties and potential for managing Type 2 Diabetes Mellitus (T2DM) . The anti-diabetic mechanism of these compounds is complex and may involve the amelioration of insulin resistance in hepatocytes and the regulation of key targets in signaling pathways such as PI3K-Akt . Euchrenone-a7 is intended for research purposes only by trained professionals. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H20O5

Molecular Weight

340.4 g/mol

IUPAC Name

2-(2,4-dihydroxyphenyl)-7-hydroxy-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one

InChI

InChI=1S/C20H20O5/c1-11(2)3-5-14-16(22)8-7-15-18(24)10-19(25-20(14)15)13-6-4-12(21)9-17(13)23/h3-4,6-9,19,21-23H,5,10H2,1-2H3

InChI Key

JJOUBYOHNYJCOU-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC1=C(C=CC2=C1OC(CC2=O)C3=C(C=C(C=C3)O)O)O)C

Origin of Product

United States

Natural Occurrence and Isolation Methodologies of Euchrenone A7

Botanical Sources and Phytogeographical Distribution

Euchrenone-a7 has been identified in several plant species, primarily within the Moraceae (mulberry family) and Fabaceae (legume family). Its distribution in these plants spans various tissues, including roots, stems, leaves, and wood.

The root bark of the white mulberry, Morus alba, is a significant source of Euchrenone-a7. semanticscholar.org Phytochemical investigations of M. alba root bark have successfully isolated Euchrenone-a7 alongside other isoprenylated flavonoids. semanticscholar.orgresearchgate.net The general isolation procedure involves extracting the dried root bark with solvents like 80% aqueous methanol (B129727) or 70% ethanol (B145695). rjpharmacognosy.irresearchgate.net The resulting crude extract is then typically partitioned with ethyl acetate (B1210297). researchgate.netmdpi.com

Further purification is achieved through repeated column chromatography. semanticscholar.org Common techniques include silica (B1680970) gel chromatography, octadecylsilane (B103800) (ODS) column chromatography, and Sephadex LH-20 gel filtration. semanticscholar.orgresearchgate.netresearchgate.net Specifically, Euchrenone-a7 has been purified from an ethyl acetate fraction using Sephadex LH-20 with a methanol-water (7:3) eluent. mdpi.com The structure of the isolated compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. semanticscholar.orgresearchgate.net Euchrenone-a7 has also been identified in the leaves of Morus alba, where its isolation was part of a bioassay-guided screening for α-glucosidase and tyrosinase inhibitors. capes.gov.brsci-hub.se

Euchrenone-a7 has been isolated from the wood of the black mulberry, Morus nigra. doaj.orgresearchgate.net This was the first report of the compound from this particular genus. researchgate.net The isolation process involved extracting the wood with methanol. doaj.orgresearchgate.net The resulting extract was then subjected to chromatographic separation to yield Euchrenone-a7 and another flavanone (B1672756), norartocarpanone. doaj.orgresearchgate.net The structure of Euchrenone-a7 was determined through spectral analysis, including UV, IR, and NMR data. doaj.orgresearchgate.net

The initial discovery and naming of Euchrenone-a7 originated from its isolation from the roots and stems of Euchresta horsfieldii, a plant distributed in the Yunnan province of China. researchgate.net It was identified as a new prenylflavanone along with a related compound, euchrenone a8. researchgate.net Spectroscopic analysis was used to determine its novel structure. researchgate.net

The leaves of the jackfruit tree, Artocarpus heterophyllus, have been found to contain Euchrenone-a7. researchgate.netresearchgate.net It was identified as one of several phenolic compounds isolated from a 95% ethanol extract of the leaves. rhhz.net In one study, Euchrenone-a7 was found alongside five flavones, another flavanone (norartocarpanone), six 2-arylbenzofuran derivatives, a stilbenoid, a lignan, and a triterpenoid. researchgate.netresearchgate.net Its structure was elucidated using extensive spectroscopic techniques, including 2D NMR and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS). rhhz.net

Euchrenone-a7 has been identified in species of the Dalea genus. It was isolated from Dalea mollis as an orange oil and characterized by its optical rotation and spectroscopic data (UV, IR, 1H NMR, and 13C NMR). scispace.com Its presence has also been noted in studies of Dalea ornata, another species within the Fabaceae family. scispace.com

The paper mulberry, Broussonetia papyrifera, is another botanical source of Euchrenone-a7. researchgate.net The compound, specifically (2S)-Euchrenone a7, was isolated through bioassay-guided fractionation of an ethyl acetate-soluble extract of the plant. google.com This process was part of a search for natural aromatase inhibitors. google.com The structure of the isolated compound was confirmed by its spectroscopic data, including UV and 1H NMR. google.com

Table 1: Botanical Sources of Euchrenone-a7

Botanical NameCommon NameFamilyPlant Part(s)
Morus albaWhite MulberryMoraceaeRoot Bark, Leaves
Morus nigraBlack MulberryMoraceaeWood
Euchresta horsfieldiiFabaceaeRoots, Stems
Artocarpus heterophyllusJackfruitMoraceaeLeaves
Dalea mollisFabaceaeNot specified
Dalea ornataOrnate Prairie CloverFabaceaeNot specified
Broussonetia papyriferaPaper MulberryMoraceaeNot specified

Table 2: Summary of Isolation Methodologies for Euchrenone-a7

Botanical SourceInitial Extraction Solvent(s)Fractionation SolventChromatographic Methods
Morus alba70% Ethanol, 80% MethanolEthyl acetateSilica Gel, ODS, Sephadex LH-20
Morus nigraMethanolNot specifiedSilica Gel, Column Chromatography
Euchresta horsfieldiiNot specifiedNot specifiedNot specified
Artocarpus heterophyllus95% EthanolNot specifiedNot specified
Dalea mollisNot specifiedNot specifiedNot specified
Broussonetia papyriferaNot specifiedEthyl acetateBioassay-guided fractionation

Detection in Sophora tonkinensis (Silkworm Droppings)

Euchrenone-a7 has been isolated from silkworm droppings. kaimosi.com In a study analyzing the chemical constituents of this material, Euchrenone-a7 was identified as one of four flavonoids present. kaimosi.com The structural elucidation of the compound was accomplished through the use of 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopic analyses, as well as by its optical rotational characteristics. kaimosi.com This investigation confirmed the presence of Euchrenone-a7 alongside other known and new flavonoids in the droppings. kaimosi.com

Characterization in Tephrosia nubica

The presence of Euchrenone-a7 in the aerial parts of Tephrosia nubica has been confirmed through phytochemical analysis. researchgate.netarabjchem.org In a study characterizing the constituents of this plant, Ultra-Performance Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (UPLC-ESI-MS) was employed. researchgate.netarabjchem.org This technique allowed for the tentative identification of Euchrenone-a7 within the ethyl acetate fraction of the plant extract. researchgate.netarabjchem.org The characterization was based on its mass spectral data compared against literature values. researchgate.netarabjchem.org

Occurrence in Morus macroura Leaves and Stem Branches

Euchrenone-a7 has been identified in both the leaves and stem branches of Morus macroura. acs.orgnih.govresearchgate.net Its presence was determined through Ultra-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (UPLC-ESI-MS/MS) profiling of dichloromethane (B109758) and ethyl acetate fractions of the plant's organs. acs.orgnih.govresearchgate.net In one study, a total of 82 compounds were identified from the ethyl acetate fractions, with Euchrenone-a7 being one of the profiled metabolites. acs.orgnih.gov Another investigation of the dichloromethane fractions from leaves and stem branches also successfully identified 64 metabolites, including Euchrenone-a7, based on MS-MS fragmentation patterns and comparison with published data. researchgate.net

Identification in Morus wittiorum Stem Bark

The stem bark of Morus wittiorum is a known source of Euchrenone-a7. biocrick.com A phytochemical investigation of this plant material led to the isolation and characterization of nine compounds, one of which was Euchrenone-a7. biocrick.com The isolation process involved extensive column chromatography, and the compound's structure was determined using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). biocrick.com This was the first reported isolation of Euchrenone-a7 from this particular plant species. biocrick.com

Table 1: Detection and Characterization of Euchrenone-a7 in Various Plant Sources

Plant Source Plant Part Method of Detection/Characterization Reference(s)
Sophora tonkinensis Silkworm Droppings 1D & 2D NMR, Optical Rotation kaimosi.com
Tephrosia nubica Aerial Parts UPLC-ESI-MS researchgate.netarabjchem.org
Morus macroura Leaves, Stem Branches UPLC-ESI-MS/MS acs.orgnih.govresearchgate.net

Strategic Extraction Techniques from Plant Biomass

The isolation of Euchrenone-a7 from plant biomass involves a multi-step process that begins with solvent extraction and is followed by systematic fractionation to purify the target compound.

Solvent-Based Extraction Optimization

The initial step in isolating Euchrenone-a7 and other secondary metabolites from plant material is typically a solvent-based extraction. The choice of solvent is crucial for maximizing the yield of the desired compounds. A common approach involves macerating the dried and powdered plant material in an alcohol-based solvent. For instance, the leaves and stems of Morus macroura were extracted using 80% aqueous ethanol at room temperature. acs.orgnih.gov Similarly, the stem bark of Morus wittiorum was extracted with 95% ethanol. biocrick.com The resulting crude extract is then concentrated under reduced pressure to yield a syrup or solid residue, which serves as the starting material for subsequent fractionation. acs.orgnih.govsci-hub.se

Fractionation Procedures (e.g., Methanol, Ethyl Acetate, Dichloromethane)

Following the initial extraction, a systematic fractionation procedure is employed to separate compounds based on their polarity. This is a critical step for isolating Euchrenone-a7 from the complex mixture of the crude extract.

A widely used method is liquid-liquid partitioning. The concentrated crude extract (often from an ethanol extraction) is typically suspended in water and then sequentially partitioned with a series of organic solvents of increasing polarity. acs.orgnih.govsci-hub.se A common solvent sequence includes:

Petroleum Ether or Hexane: To remove non-polar compounds like fats and waxes. acs.orgnih.govscispace.com

Dichloromethane or Chloroform: To extract compounds of low to intermediate polarity. researchgate.netarabjchem.orgacs.orgnih.govscispace.com

Ethyl Acetate: This fraction is often enriched with flavonoids, including flavanones like Euchrenone-a7. researchgate.netarabjchem.orgacs.orgnih.govbiocrick.comsci-hub.se Studies on Tephrosia nubica and various Morus species have shown the ethyl acetate fraction to be a rich source of Euchrenone-a7. researchgate.netarabjchem.orgacs.orgnih.govsci-hub.se

n-Butanol: To isolate more polar compounds, such as glycosides. researchgate.netarabjchem.orgsci-hub.se

The resulting fractions, particularly the ethyl acetate and dichloromethane fractions, are then subjected to further purification. acs.orgnih.govresearchgate.netbiocrick.com This is typically achieved through various chromatographic techniques, such as column chromatography over silica gel, Sephadex LH-20, or RP-C18, using gradient elution with solvent systems like dichloromethane-methanol or petroleum ether-ethyl acetate. biocrick.comsci-hub.sescispace.com This allows for the isolation of pure Euchrenone-a7. biocrick.com

Table 2: Common Solvents Used in the Fractionation Process for Euchrenone-a7 Isolation

Solvent Polarity Typical Use in Fractionation Reference(s)
Petroleum Ether / Hexane Non-polar Initial wash to remove lipids acs.orgnih.govscispace.com
Dichloromethane / Chloroform Intermediate Extraction of low-to-medium polarity compounds researchgate.netarabjchem.orgacs.orgnih.govresearchgate.netscispace.com
Ethyl Acetate Polar aprotic Key fraction for isolating flavonoids like Euchrenone-a7 researchgate.netarabjchem.orgacs.orgnih.govbiocrick.comsci-hub.se
Methanol Polar protic Used in gradient elution for column chromatography biocrick.comsci-hub.sescispace.com
n-Butanol Polar protic Extraction of highly polar compounds and glycosides researchgate.netarabjchem.orgsci-hub.se

Advanced Chromatographic Separation and Purification Strategies

The isolation of Euchrenone-a7 from natural sources is a multi-step process that employs various chromatographic methods to separate it from other structurally similar compounds. The selection and sequence of these techniques are critical for obtaining the compound at a high purity level.

Silica Gel Column Chromatography for Primary Separation

Silica gel column chromatography serves as a fundamental and initial step in the purification of Euchrenone-a7 from crude plant extracts. doaj.orgsemanticscholar.orgresearchgate.net This technique separates compounds based on their polarity. In the context of Euchrenone-a7 isolation, a crude extract is loaded onto a column packed with silica gel. A solvent system, typically a gradient of non-polar to polar solvents such as petroleum ether, chloroform, and ethyl acetate, is then passed through the column. nih.gov This process allows for the separation of compounds into different fractions based on their affinity for the silica gel stationary phase. Euchrenone-a7, along with other flavonoids, is typically found in the more polar fractions, such as the ethyl acetate fraction. nih.govnih.gov This initial separation is crucial for reducing the complexity of the mixture before further purification steps.

Octadecyl Silica (ODS) Column Chromatography

Following initial fractionation with silica gel, Octadecyl Silica (ODS) column chromatography is often employed for further purification. doaj.orgsemanticscholar.orgresearchgate.netdntb.gov.ua ODS chromatography is a type of reversed-phase chromatography where the stationary phase is non-polar (C18) and the mobile phase is polar. This method is particularly effective in separating compounds with similar polarities. For the isolation of Euchrenone-a7, a methanol-water mixture is commonly used as the mobile phase. google.com By adjusting the ratio of methanol to water, researchers can finely tune the separation of Euchrenone-a7 from other closely related flavonoids. doaj.orgsemanticscholar.org

Sephadex LH-20 Column Chromatography for Enhanced Purification

Sephadex LH-20 column chromatography is a versatile technique used for the purification of a wide range of natural products, including flavonoids like Euchrenone-a7. doaj.orgsemanticscholar.orgnih.govnih.gov This lipophilic, cross-linked dextran (B179266) gel facilitates separation based on molecular size (size-exclusion chromatography) and also by partition chromatography due to its dual hydrophilic and lipophilic nature. nih.govcytivalifesciences.com It is particularly effective in removing pigments and other impurities, yielding a more refined fraction containing the target compound. nih.gov In the isolation of Euchrenone-a7, Sephadex LH-20 is often used as a final or near-final purification step. nih.govscispace.com Elution is typically carried out with solvents like methanol or methanol-water mixtures. nih.govscispace.com For instance, Euchrenone-a7 has been successfully isolated using a methanol-water (7:3) eluent with Sephadex LH-20. nih.gov

Vacuum Liquid Chromatography (VLC)

Vacuum Liquid Chromatography (VLC) is a rapid and efficient preliminary separation technique used to fractionate crude extracts. nih.govscispace.com It utilizes a wide-bore column under vacuum, allowing for the use of a large volume of solvent and quick separation of large quantities of material. scispace.com In the isolation of Euchrenone-a7, VLC with silica gel is used to generate fractions of varying polarities. nih.gov Fractions that show the presence of the target compound are then subjected to further, more refined chromatographic methods. nih.govscispace.com

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) for Analytical and Preparative Isolation

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are powerful techniques for both the final purification (preparative HPLC) and the analytical confirmation of Euchrenone-a7. cmu.ac.thsci-hub.sesemanticscholar.org These methods offer high resolution and sensitivity.

Preparative HPLC, often using a C18 column, is employed to isolate pure Euchrenone-a7 from enriched fractions. google.comcmu.ac.thsci-hub.se A common mobile phase for this purpose is a gradient of methanol or acetonitrile (B52724) in water. google.comcmu.ac.thnih.gov

UHPLC, an advancement of HPLC, utilizes columns with smaller particle sizes (sub-2 µm), leading to faster analysis times and improved resolution. labcompare.com UHPLC coupled with mass spectrometry (UHPLC-MS) is a key analytical tool for the identification and characterization of Euchrenone-a7 in complex mixtures, providing information on its retention time and mass-to-charge ratio. arabjchem.orgportlandpress.com

Specialized Column Chromatography (e.g., Reverse-Phase C18)

Specialized column chromatography, particularly using reverse-phase C18 (RP-C18) silica gel, is a cornerstone of Euchrenone-a7 purification. researchgate.netnih.gov This technique is integral to both open column chromatography and HPLC/UHPLC systems. The non-polar C18 stationary phase effectively separates flavonoids based on their hydrophobicity. In the context of isolating Euchrenone-a7, RP-C18 chromatography is used with polar mobile phases, such as methanol-water or acetonitrile-water mixtures, to achieve high-purity separation. nih.govgoogle.com

Table 1: Chromatographic Methods for Euchrenone-a7 Isolation

Chromatographic Technique Stationary Phase Typical Mobile Phase/Eluent Purpose in Isolation Workflow References
Silica Gel Column Chromatography Silica Gel Gradient of Petroleum Ether, Chloroform, Ethyl Acetate Primary fractionation of crude extract doaj.org, nih.gov, semanticscholar.org, researchgate.net
Octadecyl Silica (ODS) Column Chromatography Octadecyl Silica (C18) Methanol-Water mixtures Separation of compounds with similar polarities doaj.org, semanticscholar.org, researchgate.net, dntb.gov.ua
Sephadex LH-20 Column Chromatography Sephadex LH-20 Methanol, Methanol-Water mixtures Enhanced purification, removal of pigments doaj.org, nih.gov, nih.gov, semanticscholar.org
Vacuum Liquid Chromatography (VLC) Silica Gel Wide range of polarities Rapid, preliminary fractionation scispace.com, nih.gov,
High-Performance Liquid Chromatography (HPLC) C18 Gradient of Methanol/Acetonitrile in Water Final preparative isolation and analytical confirmation cmu.ac.th, sci-hub.se, semanticscholar.org
Ultra-High-Performance Liquid Chromatography (UHPLC) C18 (sub-2 µm) Gradient of Methanol/Acetonitrile in Water with Formic Acid High-resolution analytical identification arabjchem.org, portlandpress.com
Reverse-Phase C18 Column Chromatography C18 Silica Gel Methanol-Water or Acetonitrile-Water mixtures High-purity separation based on hydrophobicity nih.gov, researchgate.net

Structural Elucidation and Advanced Spectroscopic Characterization of Euchrenone A7

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules like Euchrenone-a7. Through one-dimensional (¹H NMR, ¹³C NMR) and two-dimensional (COSY, HSQC, HMBC) experiments, a complete picture of the molecule's carbon framework and proton environments can be assembled. semanticscholar.orgdoaj.orgresearchgate.net

One-Dimensional NMR (¹H NMR, ¹³C NMR)

The ¹H NMR spectrum of Euchrenone-a7 reveals characteristic signals for a flavanone (B1672756) structure. Specifically, an AMX system typical of a flavanone C ring is observed, with signals for an oxygenated methine at δH 5.64 (1H, dd, J = 12.8, 2.8 Hz, H-2) and two methylene (B1212753) protons at δH 3.08 (1H, dd, J = 17.2, 12.8 Hz, H-3a) and 2.69 (1H, dd, J = 17.2, 2.8 Hz, H-3b). semanticscholar.org Aromatic signals corresponding to a 1,2,3,5-tetrasubstituted A ring appear at δH 5.90 (1H, d, J = 2.0 Hz, H-6) and 5.86 (1H, d, J = 2.0 Hz, H-8). semanticscholar.org Additionally, a singlet at δH 7.03 (1H, s, H-6') is indicative of a pentasubstituted B ring. semanticscholar.org

The ¹³C NMR spectrum complements the proton data, showing 25 carbon signals in total. semanticscholar.org Key resonances include a ketone signal at δC 198.25 (C-4), and several oxygenated olefinic quaternary signals confirming the flavanone core and substituent positions. semanticscholar.org The presence of a prenyl group is also confirmed by its characteristic carbon signals. semanticscholar.org

Detailed ¹H and ¹³C NMR data are presented in the tables below.

Table 1: ¹H NMR Spectroscopic Data for Euchrenone-a7

Proton Chemical Shift (δ) in ppm Multiplicity and Coupling Constant (J) in Hz
H-2 5.64 dd, J = 12.8, 2.8
H-3a 3.08 dd, J = 17.2, 12.8
H-3b 2.69 dd, J = 17.2, 2.8
H-6 5.90 d, J = 2.0
H-8 5.86 d, J = 2.0

Data sourced from studies conducted in CD3OD. semanticscholar.org

Table 2: ¹³C NMR Spectroscopic Data for Euchrenone-a7

Carbon Chemical Shift (δ) in ppm
C-2 76.72
C-3 43.35
C-4 198.25
C-4a 103.23
C-5 165.22
C-6 96.40
C-7 168.85
C-8 97.18
C-8a 165.52
C-1' 119.62
C-2' 151.77
C-3' 118.74
C-4' 154.46
C-5' 123.40

Data sourced from studies conducted in CD3OD. semanticscholar.org

Two-Dimensional NMR (COSY, HSQC, HMBC) for Connectivity and Quaternary Carbons

Two-dimensional NMR experiments are essential for establishing the connectivity between protons and carbons, and for identifying quaternary carbons. semanticscholar.orgdoaj.org

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum confirms the spin systems within the molecule. For instance, the correlation between the oxygenated methine proton at δH 5.64 (H-2) and the methylene protons at δH 3.08 (H-3a) and 2.69 (H-3b) validates the flavanone C ring structure. semanticscholar.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, allowing for the unambiguous assignment of carbon signals based on their attached protons. semanticscholar.orgdoi.org

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. This technique helps to piece together the entire molecular framework by connecting the individual spin systems and identifying the positions of quaternary carbons and substituents. semanticscholar.orgdoi.org For example, HMBC correlations can confirm the linkage of the prenyl group to the flavonoid skeleton. semanticscholar.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides vital information about the molecular weight and formula of Euchrenone-a7, and its fragmentation patterns offer further confirmation of its structure. researchgate.net

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

HR-ESI-MS analysis of Euchrenone-a7 has determined its molecular formula to be C₂₀H₂₀O₅. nih.govrhhz.net This technique provides a highly accurate mass measurement, which is critical for confirming the elemental composition of the compound. For example, a negative ion mode HRESIMS analysis showed a pseudomolecular ion [M-H]⁻ at m/z 339.1231, which is consistent with the calculated mass for C₂₀H₁₉O₅⁻ (339.1232). nih.gov In some analyses, the molecular ion peak [M]⁺ has been observed at m/z 340. semanticscholar.org

Tandem Mass Spectrometry (MS/MS) for Fragmentation Patterns and Identity Confirmation (e.g., UPLC-ESI-MS/MS)

Tandem mass spectrometry (MS/MS), often coupled with ultra-performance liquid chromatography (UPLC), is used to study the fragmentation of Euchrenone-a7. nih.govacs.org In UPLC-ESI-MS/MS analysis, Euchrenone-a7, with a precursor ion [M-H]⁻ at m/z 339, produces a characteristic fragment ion at m/z 163 (100%). nih.govrsc.org This fragmentation pattern is a key signature for the identification of Euchrenone-a7 in complex mixtures, such as plant extracts. nih.govrsc.orgarabjchem.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

UV-Vis spectroscopy is used to characterize the chromophoric system of Euchrenone-a7, which is responsible for its absorption of ultraviolet and visible light. The UV spectrum of Euchrenone-a7, typically recorded in methanol (B129727), shows absorption maxima (λmax) at approximately 286 nm and 316 nm (as a shoulder). nih.gov These absorption bands are characteristic of the flavanone skeleton. nih.govscispace.com Another study reported absorption maxima at 203 nm, 219 nm, 235 nm (shoulder), 286 nm, and 316 nm (shoulder). nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the various functional groups present within a molecule based on their characteristic absorption of infrared radiation. The IR spectrum of Euchrenone-a7 reveals several key absorption bands that confirm the presence of its core structural features, including hydroxyl groups, a carbonyl group, and aromatic rings. semanticscholar.org

Analysis of the IR spectrum shows a prominent broad absorption band in the region of 3310-3366 cm⁻¹, which is characteristic of the stretching vibrations of hydroxyl (O-H) groups. semanticscholar.orgscispace.com The presence of multiple hydroxyl groups on the aromatic rings of the flavanone structure accounts for this signal. Absorption bands observed around 2922 cm⁻¹ are assigned to the C-H stretching vibrations of the aliphatic and vinyl C-H bonds within the 3-methylbut-2-enyl (prenyl) substituent. semanticscholar.org

A strong absorption band is consistently reported in the range of 1660-1670 cm⁻¹, indicative of a conjugated ketone (C=O) carbonyl group, which is a defining feature of the flavanone C-ring. semanticscholar.org Additional sharp peaks in the fingerprint region, specifically around 1600 cm⁻¹ and 1518 cm⁻¹, correspond to the C=C stretching vibrations within the aromatic A and B rings, confirming the aromatic nature of the core structure. semanticscholar.orgscispace.com

The following table summarizes the characteristic IR absorption bands reported for Euchrenone-a7 and their corresponding functional group assignments.

Absorption Band (ν_max, cm⁻¹) Functional Group Assignment Reference(s)
3366 (broad)O-H stretching (hydroxyl groups) scispace.com
3310O-H stretching (hydroxyl groups) semanticscholar.org
2922, 2887C-H stretching (aliphatic, from prenyl group) semanticscholar.org
1667C=O stretching (conjugated ketone in C-ring) semanticscholar.org
1601, 1600C=C stretching (aromatic rings) semanticscholar.orgscispace.com
1518C=C stretching (aromatic rings) semanticscholar.org
1438, 1287C-O stretching / O-H bending (phenolic groups) scispace.com

Note: The specific peak positions can vary slightly depending on the sample preparation method (e.g., KBr plate, CaF₂ plate) and the instrument used. semanticscholar.orgscispace.com

Circular Dichroism (CD) for Determination of Absolute Stereochemistry

Circular Dichroism (CD) spectroscopy is a critical tool for determining the absolute configuration of chiral molecules like Euchrenone-a7, which possesses a single stereocenter at the C-2 position of the flavanone C-ring. The differential absorption of left and right circularly polarized light by the molecule generates a CD spectrum, with positive or negative Cotton effects that are directly related to its three-dimensional structure. researchgate.net

The stereochemistry of flavanones is typically determined by the sign of the Cotton effect around 330 nm (n → π* transition of the carbonyl group) and 280-290 nm (π → π* transition of the aromatic A-ring). For flavanones, a positive Cotton effect around 330 nm and a negative one around 290 nm generally indicate a (2S)-configuration. Conversely, a negative Cotton effect near 330 nm and a positive one near 290 nm suggest a (2R)-configuration.

Studies have reported different stereochemical findings for Euchrenone-a7 depending on the natural source and isolation procedure. In one study involving isolation from Morus alba leaves, the obtained Euchrenone-a7 showed no obvious Cotton effect in the 260–300 nm region of the CD spectrum, leading to its identification as an enantiomeric mixture, designated as (2R)/(2S)-Euchrenone a7. sci-hub.se

However, other research has successfully isolated optically active forms of the compound. The isolation of (-)-Euchrenone-a7 has been reported, with its specific rotation confirming its chiral nature. nih.gov The absolute configuration of this enantiomer as (2S) was established through electronic circular dichroism (ECD) data. nih.govdoi.org The (2S) assignment is consistent with flavanones that exhibit P-helicity in the conformationally flexible heterocyclic C-ring, where the C-2 aryl group is in a pseudo-equatorial position. nih.gov This configuration is often supported by a large negative value for the specific optical rotation, such as the reported value of [α]²⁰_D_ −73 (c 0.2, MeOH) for (-)-Euchrenone-a7. nih.gov

Integrated Spectroscopic Data Analysis for Comprehensive Structural Confirmation

While individual spectroscopic techniques provide specific pieces of the structural puzzle, a comprehensive and unambiguous confirmation of the structure of Euchrenone-a7 requires the integrated analysis of data from multiple methods. researchgate.netresearchgate.net This holistic approach combines information from mass spectrometry, infrared spectroscopy, nuclear magnetic resonance, and circular dichroism to build a complete and validated molecular picture. semanticscholar.orgresearchgate.net

The process of structural elucidation for Euchrenone-a7 typically follows a systematic path:

Molecular Formula Determination: High-Resolution Mass Spectrometry (HRMS), often using techniques like HRESIMS, is the first step. It provides the exact mass of the molecule, from which the molecular formula is calculated. For Euchrenone-a7, the formula is determined to be C₂₀H₂₀O₅. nih.govnih.gov This formula establishes the number of carbon, hydrogen, and oxygen atoms and calculates the degree of unsaturation, providing initial clues about the presence of rings and double bonds.

Functional Group Identification: As detailed in section 3.4, IR spectroscopy identifies key functional groups, confirming the presence of hydroxyl (-OH), carbonyl (C=O), and aromatic C=C bonds, which aligns with the flavanone structure. semanticscholar.orgscispace.com

Connectivity and Planar Structure Elucidation: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for mapping the carbon-hydrogen framework.

¹H NMR reveals the number and types of protons, their chemical environments, and their coupling relationships. For Euchrenone-a7, it shows characteristic signals for the flavanone C-ring protons (an ABX system for H-2, H-3α, and H-3β), aromatic protons on the A and B rings, and the protons of the 8-prenyl group. google.com

¹³C NMR and DEPT experiments identify the number of carbon atoms and distinguish between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. sci-hub.se

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assembling the final structure. COSY (Correlation Spectroscopy) identifies proton-proton couplings, tracing the connections within spin systems like the C2-C3 unit of the flavanone. HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with its directly attached carbon. HMBC (Heteronuclear Multiple Bond Correlation) is key for connecting the different fragments, showing correlations between protons and carbons over two to three bonds. For instance, HMBC correlations confirm the placement of the prenyl group at the C-8 position and the substitution pattern of the hydroxyl groups on the aromatic rings. nih.govresearchgate.net

Stereochemical Assignment: Once the planar structure is confirmed, Circular Dichroism (CD) spectroscopy, as described in section 3.5, is employed to determine the absolute configuration at the C-2 chiral center. researchgate.netsci-hub.se This is often correlated with the specific optical rotation of the isolated compound. nih.gov

By integrating these layers of data—the elemental composition from MS, functional groups from IR, atomic connectivity from NMR, and stereochemistry from CD—scientists can confidently and comprehensively confirm the complete structure of Euchrenone-a7. researchgate.net

Chemical Synthesis and Biocatalytic Production Strategies for Euchrenone A7 and Its Analogues

Total Synthesis Approaches to the Flavanone (B1672756) Skeleton

The flavanone core, a 2-phenylchroman-4-one structure, is the fundamental skeleton of Euchrenone-a7. scispace.com Total synthesis of this framework typically begins with the synthesis of a chalcone (B49325) precursor. This is often achieved through a base-catalyzed Claisen-Schmidt condensation reaction between a substituted acetophenone (B1666503) and a substituted benzaldehyde.

For the specific case of the flavanone skeleton in Euchrenone-a7, this would involve the condensation of a suitably protected polyhydroxy-acetophenone and 2,4-dihydroxybenzaldehyde. The resulting chalcone, an open-chain α,β-unsaturated ketone, is then subjected to an intramolecular cyclization to form the heterocyclic C ring of the flavanone. This cyclization is an acid- or base-catalyzed intramolecular Michael addition, which establishes the flavanone core. Subsequent prenylation at the C-8 position and appropriate deprotection steps would be required to complete the total synthesis of Euchrenone-a7.

Semi-Synthesis and Derivatization for Structural Modification

Semi-synthesis and derivatization offer a more direct route to Euchrenone-a7 and its analogues by utilizing readily available natural flavonoids as starting materials. For instance, (2S)-naringenin, a common flavanone in plants, can serve as a scaffold. Chemical C-prenylation of naringenin (B18129), while challenging due to regioselectivity issues, can be employed to introduce the characteristic 3-methylbut-2-enyl group.

Structural modifications of isolated natural products are also a key strategy. For example, silybin, a flavonolignan, has been modified through chemical and enzymatic methods to create derivatives like fatty acid conjugates and 2,3-dehydrosilybin. researchgate.net Similar approaches can be applied to Euchrenone-a7 or related prenylflavonoids to explore their structure-activity relationships. The addition of hydrophobic groups such as prenyl, benzyl, or geranyl chains to flavonoid skeletons has been shown to influence their biological activity. researchgate.net

Biocatalytic and Enzymatic Synthesis Pathways

Biocatalytic methods provide a powerful alternative to chemical synthesis, often overcoming challenges of regio- and stereoselectivity. nih.gov The biosynthesis of prenylflavonoids in engineered microorganisms is a promising approach for sustainable production. acs.orgnih.gov This involves harnessing the catalytic power of specific enzymes, primarily chalcone isomerases and prenyltransferases.

Prenyltransferases (PTs) are key enzymes that catalyze the attachment of prenyl groups from donors like dimethylallyl diphosphate (B83284) (DMAPP) to an acceptor molecule, a crucial step in the biosynthesis of nearly 1,000 known prenylated flavonoids. kyoto-u.ac.jpnih.gov This prenylation enhances the lipophilicity and biological activity of the flavonoid scaffold. acs.orgresearchgate.net

Plant PTs are often membrane-bound proteins with strict substrate and regio-specificity. acs.orgwur.nl In contrast, microbial PTs are typically soluble proteins with broader substrate specificity, making them highly valuable tools for heterologous biosynthesis in hosts like Escherichia coli and yeast. acs.orgnih.gov These promiscuous microbial PTs can catalyze the prenylation of various flavonoids, sometimes leading to unnatural or novel compounds. acs.orgnih.gov For the synthesis of Euchrenone-a7, a C-prenyltransferase is required to specifically attach the prenyl group to the C-8 position of the flavanone A-ring. One study successfully used a regiospecific C-prenyltransferase, GuILDT from Glycyrrhiza uralensis, to prenylate various chalcones, which could then be converted to the corresponding prenylflavanones. nih.gov

Table 1: Examples of Prenyltransferases and their Substrates

Enzyme Name Source Organism Substrate(s) Product(s) Reference
GuILDT Glycyrrhiza uralensis Isoliquiritigenin 3'-dimethylallyl-2',4',4-trihydroxychalcone nih.gov
SfN8DT-1 Sophora flavescens Naringenin 8-prenylnaringenin (B1664708) kyoto-u.ac.jp
NnPT1 Notholaena nivea Naringenin 6-prenylnaringenin wur.nl

Chalcone isomerase (CHI) is a pivotal enzyme in flavonoid biosynthesis that catalyzes the stereospecific intramolecular cyclization of chalcones into (2S)-flavanones. frontiersin.orgresearchgate.net This reaction is a key step in forming the tricyclic core structure of flavonoids from their open-chain chalcone precursors. nih.gov For example, CHI catalyzes the conversion of naringenin chalcone into (2S)-naringenin, a central intermediate in the pathway. nih.govoup.com

CHIs are classified into different types based on substrate specificity and structure. researchgate.netmdpi.com Type I CHIs are widespread in plants and primarily use naringenin chalcone as a substrate, while Type II CHIs, found in legumes, can also process isoliquiritigenin. researchgate.netmdpi.com In a biocatalytic context, CHI can be combined with a prenyltransferase to create a synthetic cascade. For instance, a prenylated chalcone, synthesized by a prenyltransferase, can be subsequently cyclized by a CHI to produce a specific prenylated flavanone like Euchrenone-a7. A study demonstrated this concept by combining a C-prenyltransferase and a stereospecific chalcone isomerase to produce diverse prenylflavonoids, including Euchrenone-a7. nih.gov

Role of Prenyltransferases in C-Prenylation of Flavonoids

Development of Synthetic Analogues for Structure-Activity Relationship Studies

The synthesis of analogues of Euchrenone-a7 is essential for conducting structure-activity relationship (SAR) studies, which aim to understand how specific structural features influence biological activity. By comparing the activity of Euchrenone-a7 with related compounds, researchers can identify key functional groups.

Euchrenone-a7 has been evaluated for various biological activities, including α-glucosidase and tyrosinase inhibition. acs.orgresearchgate.netsci-hub.se SAR studies on related flavonoids have revealed that the presence and position of hydroxyl and prenyl groups are critical for activity. For example, a comparison of the α-glucosidase inhibitory activity of Euchrenone-a7 with other prenylated flavonoids isolated from Morus alba shows significant variation based on structural differences. researchgate.netsci-hub.se

Table 2: Comparative α-Glucosidase Inhibitory Activity of Euchrenone-a7 and Related Compounds

Compound Source IC₅₀ (µM) Reference
Euchrenone-a7 Morus alba 6.28 researchgate.netsci-hub.se
Chalcomoracin (B1204337) Morus alba 2.59 sci-hub.se
Moracin C Morus alba 4.04 sci-hub.se
Moracin D Morus alba 2.54 sci-hub.se
Moracin N Morus alba 2.76 sci-hub.se
8-Prenylnaringenin Morus alba / Humulus lupulus 50 researchgate.net

The data indicates that Euchrenone-a7 is a potent α-glucosidase inhibitor. researchgate.netsci-hub.se However, related benzofuran-containing flavonoids like Chalcomoracin and Moracin D are even more potent. sci-hub.se Furthermore, the simple prenylated flavanone 8-prenylnaringenin is significantly less active, highlighting the importance of the specific hydroxylation pattern on the B-ring and other structural features of Euchrenone-a7 for this particular biological activity. researchgate.net The development of synthetic analogues allows for systematic modification of these features to optimize potency and selectivity.

Table 3: List of Mentioned Chemical Compounds

Compound Name
(2S)-Naringenin
2,3-Dehydrosilybin
2,4-Dihydroxybenzaldehyde
8-Prenylnaringenin
Benzyl
Chalcomoracin
Dimethylallyl diphosphate (DMAPP)
Euchrenone-a7
Geranyl
Isoliquiritigenin
Isoxanthohumol (B16456)
Moracin C
Moracin D
Moracin N
Naringenin
Naringenin chalcone

Pharmacological and Biological Activities of Euchrenone A7 in Pre Clinical Studies

Cytotoxic and Anti-proliferative Activities against Cancer Cell Lines (in vitro)

The potential of Euchrenone-a7 as a cytotoxic agent has been explored across a range of cancer cell lines, with varying degrees of efficacy observed in pre-clinical research.

Research has demonstrated that Euchrenone-a7 exhibits cytotoxic properties against murine leukemia P-388 cells. In a study evaluating compounds isolated from the wood of Morus nigra, Euchrenone-a7 was found to be more cytotoxic than the related compound norartocarpanone. acs.orgresearchgate.net The cytotoxic activity of Euchrenone-a7 against P-388 cells was quantified with an IC50 value of 7.8 μg/mL. acs.orgresearchgate.netnih.gov

CompoundCell LineIC50 (μg/mL)Source(s)
Euchrenone-a7Murine Leukemia P-3887.8 acs.orgresearchgate.netnih.gov
NorartocarpanoneMurine Leukemia P-38812.7 acs.orgresearchgate.net

The anti-proliferative activity of Euchrenone-a7 has been assessed against human prostate cancer (PC-3) cells. In a study investigating phenolic compounds from the leaves of Artocarpus heterophyllus, Euchrenone-a7 (referred to as compound 10 in the study) was evaluated for its in vitro inhibition of cell proliferation. rhhz.net The findings indicated that Euchrenone-a7 displayed weak inhibitory activity against the PC-3 cell line, with an IC50 value of less than 20 μmol/L. rhhz.net Other studies have also identified Euchrenone-a7 as a constituent of plant extracts with anticancer activity against PC-3 cells, although specific IC50 values for the isolated compound were not always provided. cmu.ac.th

CompoundCell LineIC50 (μmol/L)Source(s)
Euchrenone-a7Human Prostate Cancer (PC-3)< 20 rhhz.net

The inhibitory effects of Euchrenone-a7 have also been studied in human lung cancer cell lines. Research on compounds isolated from Artocarpus heterophyllus demonstrated that Euchrenone-a7 exhibited weak inhibitory activity against the proliferation of both NCI-H460 and A549 cancer cell lines. rhhz.net The IC50 value for this activity was reported as less than 20 μmol/L for both cell lines. rhhz.net Other research has also noted the presence of Euchrenone-a7 in extracts that show inhibitory action against these lung cancer cell lines. cmu.ac.th

CompoundCell LineIC50 (μmol/L)Source(s)
Euchrenone-a7Human Lung Cancer (NCI-H460)< 20 rhhz.net
Euchrenone-a7Human Lung Cancer (A549)< 20 rhhz.net

The cytotoxic potential of Euchrenone-a7 has been evaluated against the human ovarian cancer cell line A2780. In a study of phenolic constituents from the stem bark of Morus wittiorum, Euchrenone-a7 (referred to as compound 5) was among the compounds tested for cytotoxic activities. doi.org However, the study highlighted that other compounds, specifically 5, 7, 3', 4'-tetrahydroxy-3-methoxyflavone and oxyresveratrol, exhibited selective cytotoxicity against A2780 cells, suggesting that Euchrenone-a7 was not significantly active against this cell line under the tested conditions. doi.org

The inhibitory effects of Euchrenone-a7 on human gastric cancer cells have been investigated. In the same study that tested for activity against ovarian cancer cells, Euchrenone-a7 was also evaluated against the BGC-823 human gastric cancer cell line. doi.org Similar to the results for the A2780 cell line, the study did not report significant cytotoxic activity for Euchrenone-a7, instead noting the selective cytotoxicity of other isolated compounds. doi.org Further research on extracts from Morus alba leaves also identified other compounds, such as moracin X and morachalcones, as having cytotoxic activity against BGC-823 cells. researchgate.net

The activity of Euchrenone-a7 against human hepatocellular carcinoma (HepG-2) cells has been a subject of investigation. While some studies have identified Euchrenone-a7 in plant extracts that exhibit cytotoxic activity against HepG-2 cells, specific data for the isolated compound is limited. acs.org For instance, an ethyl acetate (B1210297) fraction from Morus macroura, which was found to contain Euchrenone-a7, was shown to be the most active fraction against HepG-2 cells. acs.org However, a comprehensive review of prenylated flavonoids from the Moraceae family noted that other related compounds, not Euchrenone-a7, showed potent antiproliferative activities against HepG-2 cells. researchgate.net Another study on compounds from Tephrosia nubica also identified Euchrenone-a7 in fractions tested against HepG-2 cells, though the cytotoxic activity was attributed to the fractions as a whole. arabjchem.org

Anti-proliferative Activity against Human Breast Cancer (MCF-7) Cells

Euchrenone-a7 has been investigated for its potential to inhibit the growth of human breast cancer cells. Studies involving the MCF-7 cell line, a well-established model for estrogen receptor-positive breast cancer, have shown that Euchrenone-a7 exhibits anti-proliferative effects. ijcrr.comijcrr.comarabjchem.org Research indicates that this compound can suppress the viability of these cancer cells. researchgate.netmdpi.com

One study reported that an ethyl acetate fraction containing Euchrenone-a7, among other compounds, demonstrated cytotoxic activity against MCF-7 cells. arabjchem.org Another study highlighted that various prenylated flavonoids, including Euchrenone-a7, show anti-proliferative activity against five human cancer cell lines, including MCF-7. researchgate.net The IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been reported in the micromolar range for related compounds against MCF-7 cells. ijcrr.comresearchgate.net

Table 1: Anti-proliferative Activity of Euchrenone-a7 and Related Compounds on MCF-7 Cells

Compound/Extract Cell Line Reported Activity Reference
Euchrenone-a7 MCF-7 Anti-proliferative ijcrr.comijcrr.com
Ethyl acetate fraction (containing Euchrenone-a7) MCF-7 Cytotoxic arabjchem.org
Prenylated flavonoids (including Euchrenone-a7) MCF-7 Potent antiproliferative researchgate.net
Broussoflavonol B MCF-7 IC50 = 4.19 μM ijcrr.com
5,7,3',4'-tetrahydroxy-3-methoxy-8,5'-diprenylflavone MCF-7 IC50 = 4.41 μM ijcrr.com

Enzyme Inhibition Studies

Euchrenone-a7 has been the subject of various studies to determine its ability to inhibit the activity of several key enzymes implicated in different physiological and pathological processes.

Aromatase Inhibitory Activity and its Mechanistic Implications

Aromatase, a cytochrome P450 enzyme, is crucial for the biosynthesis of estrogens. nih.gov Its inhibition is a key strategy in the treatment of hormone-responsive breast cancer. nih.gov Euchrenone-a7 has been identified as an inhibitor of aromatase. nih.govdoi.orgnaturalproducts.net

Research has shown that the prenylation of flavonoids, as seen in Euchrenone-a7, generally leads to a significant increase in aromatase inhibitory activity. nih.gov The presence of hydroxyl groups at specific positions also appears to enhance this inhibitory effect. nih.gov Studies have reported the IC50 value for (2S)-Euchrenone-a7 to be 3.4 µM. doi.orgidrblab.net It is suggested that nonsteroidal aromatase inhibitors like Euchrenone-a7 may function as type II inhibitors, which reversibly bind to the enzyme. nih.gov

Table 2: Aromatase Inhibitory Activity of Euchrenone-a7

Compound IC50 Value (µM) Reference
(2S)-Euchrenone a7 3.4 doi.orgidrblab.net

α-Glucosidase Inhibitory Activity

α-Glucosidase is an enzyme involved in the digestion of carbohydrates, and its inhibition can help manage blood glucose levels. Euchrenone-a7 has demonstrated significant inhibitory activity against α-glucosidase. nih.govcapes.gov.brsci-hub.se

In a study utilizing bioassay-guided fractionation of extracts from Morus alba leaves, (2R)/(2S)-Euchrenone-a7 was found to have a notable α-glucosidase inhibitory effect with an IC50 value of 6.28 µM. capes.gov.brsci-hub.seresearchgate.net This activity was more potent than the positive control, acarbose, which had an IC50 of 214.5 µM. researchgate.net

Table 3: α-Glucosidase Inhibitory Activity of Euchrenone-a7 and Related Compounds

Compound IC50 Value (µM) Reference
(2R)/(2S)-Euchrenone a7 6.28 capes.gov.brsci-hub.seresearchgate.net
Chalcomoracin (B1204337) 2.59 capes.gov.brsci-hub.se
Moracin D 2.54 capes.gov.brsci-hub.se
Moracin N 2.76 capes.gov.brsci-hub.se
Moracin C 4.04 capes.gov.brsci-hub.se
Acarbose (Positive Control) 214.5 researchgate.net

Tyrosinase Inhibitory Activity and Modulation of Melanogenesis

Tyrosinase is a key enzyme in the production of melanin (B1238610), the pigment responsible for skin color. acs.org Overproduction of melanin can lead to hyperpigmentation. Inhibitors of tyrosinase are therefore of interest for cosmetic and therapeutic applications. Euchrenone-a7 has been shown to be a potent tyrosinase inhibitor. capes.gov.brsci-hub.serjpharmacognosy.ir

Studies have reported that (2R)/(2S)-Euchrenone-a7 exhibits a strong tyrosinase inhibitory effect with an IC50 value of 0.260 µM. capes.gov.brsci-hub.se This activity is significantly more potent than that of the well-known tyrosinase inhibitor, kojic acid. rjpharmacognosy.ir The inhibitory action of Euchrenone-a7 on tyrosinase suggests its potential to modulate melanogenesis. researchgate.net

Table 4: Tyrosinase Inhibitory Activity of Euchrenone-a7 and Related Compounds

Compound IC50 Value (µM) Reference
(2R)/(2S)-Euchrenone a7 0.260 capes.gov.brsci-hub.se
Norartocarpetin 0.0824 capes.gov.brsci-hub.se
Quercetin 0.523 capes.gov.brsci-hub.se
Moracin N 0.924 capes.gov.brsci-hub.se
Kojic Acid (Positive Control) 13.94 µg/mL (approx. 98 µM) rjpharmacognosy.ir

Heme Oxygenase-1 (HO-1) Activity Modulation

Heme oxygenase-1 (HO-1) is an enzyme with antioxidant and anti-inflammatory properties. tandfonline.comkaimosi.com The modulation of its activity can have therapeutic implications. Research on flavonoids isolated from silkworm droppings has investigated their effects on HO-1 activity in HepG2 cells. tandfonline.comkaimosi.com

In these studies, while other isolated flavonoids were found to increase the expression of HO-1, Euchrenone-a7 did not show a significant effect on HO-1 expression at the tested concentrations. tandfonline.comkaimosi.com

Cholinesterase Inhibitory Activity

Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are enzymes that break down the neurotransmitter acetylcholine. researchgate.netresearchgate.net Their inhibition is a therapeutic strategy for conditions like Alzheimer's disease. researchgate.netresearchgate.net

While a broad review of prenylated flavonoids from the Moraceae family mentions the investigation of these compounds for anti-Alzheimer's activity through cholinesterase inhibition, specific data on the direct inhibitory activity of Euchrenone-a7 on acetylcholinesterase or butyrylcholinesterase is not extensively detailed in the provided context. researchgate.net One study on compounds from Artocarpus heterophyllus did not report significant acetylcholinesterase inhibitory activity for the fraction containing Euchrenone-a7. cmu.ac.th

Inhibition of Beta-Glucuronidase Release

The direct inhibitory effect of Euchrenone-a7 on the release of beta-glucuronidase is not extensively documented in the available scientific literature. While broad screenings of plant extracts and their constituent compounds for anti-inflammatory properties sometimes include assays for beta-glucuronidase inhibition, specific data for Euchrenone-a7 is sparse. For instance, a comprehensive encyclopedia of traditional Chinese medicines notes that some compounds were found to be inactive in an assay measuring the inhibition of β-glucuronidase release from rat mast cells, but does not specify Euchrenone-a7 among them epdf.pub. Further research is required to specifically elucidate the activity of Euchrenone-a7 against beta-glucuronidase release.

Anti-inflammatory Effects

Euchrenone-a7 has demonstrated notable anti-inflammatory properties, primarily through the inhibition of nitric oxide (NO) production. Nitric oxide is a key signaling molecule in the inflammatory process, and its overproduction is associated with various inflammatory diseases.

In a study investigating prenylated flavonoids from the heartwood of Artocarpus communis, (2S)-euchrenone a7 was found to exhibit potent inhibitory activity on NO production in lipopolysaccharide (LPS)-activated RAW264.7 mouse macrophage cells. researchgate.netewha.ac.kr The half-maximal inhibitory concentration (IC50) was determined to be 12.3 µM. researchgate.netewha.ac.kr A comprehensive review on prenylated flavonoids from the Moraceae family corroborates this, reporting a high inhibitory activity for (2S)-euchrenone a7 with IC50 values in the range of 12.3 µM to 18.8 µM. researchgate.net These findings suggest that Euchrenone-a7 can modulate inflammatory responses by downregulating the production of key inflammatory mediators.

CompoundAssayCell LineIC50 Value (µM)Source
(2S)-Euchrenone a7Nitric Oxide (NO) Production InhibitionRAW264.712.3 researchgate.netewha.ac.kr

Antioxidant Properties and Radical Scavenging

The antioxidant potential of Euchrenone-a7 is inferred from studies on plant extracts rich in this and other flavonoids, although specific radical scavenging data for the pure compound are limited. Prenylated flavonoids are recognized for their antioxidant activities, which contribute to the protective effects against oxidative stress-related diseases. nih.gov

Extracts from plants of the Broussonetia genus, which are known sources of Euchrenone-a7, have shown antioxidant effects in various assays. nih.gov Similarly, fractions from Tephrosia nubica containing Euchrenone-a7 have demonstrated antioxidant capacity, though the activity was considered weak compared to the ascorbic acid standard. arabjchem.org While the general class of flavonoids and the extracts containing Euchrenone-a7 are associated with antioxidant and radical scavenging properties, further studies are needed to quantify the specific activity of isolated Euchrenone-a7 using standard assays like DPPH or ABTS.

Antimicrobial and Antiparasitic Activities

Euchrenone-a7 has been evaluated for its efficacy against various pathogens, including fungi and parasites.

Direct evidence for the antifungal activity of pure Euchrenone-a7 is not strongly established in the reviewed literature. However, studies on related compounds and plant extracts suggest a potential role for this class of molecules in combating fungal infections. For example, broussochalcone A, a compound related to Euchrenone-a7, displayed moderate activity against Candida albicans with a Minimum Inhibitory Concentration (MIC) of 45 µg/mL. researchgate.net Another related prenylated flavonol, Papyriflavonol A, has shown more potent antifungal activity against both Candida albicans and Saccharomyces cerevisiae, with MIC values ranging from 10 to 25 μg/mL. ijcrr.comijcrr.com

CompoundFungal StrainMIC Value (µg/mL)Source
Broussochalcone ACandida albicans45 researchgate.net
Papyriflavonol ACandida albicans10-25 ijcrr.comijcrr.com
Papyriflavonol ASaccharomyces cerevisiae10-25 ijcrr.comijcrr.com

The activity of Euchrenone-a7 against the parasitic hookworm Ancylostoma ceylanicum has been investigated in ex vivo studies. In these assays, Euchrenone-a7 demonstrated weak anthelmintic effects. When tested at a concentration of 7.3 μM, it resulted in a 17% reduction in the survival of the hookworms after a 5-day exposure period. This suggests that while Euchrenone-a7 possesses some level of activity, it is not as potent as other compounds tested under similar conditions.

CompoundOrganismConcentration (µM)EffectSource
Euchrenone-a7Ancylostoma ceylanicum7.317% reduction in survival after 5 days nih.gov

Antifungal Activities (e.g., against Multi-Drug Resistant Fungi, Candida, Saccharomyces)

Metabolic Regulation and Anti-obesity Effects (in vitro and in vivo animal models)

Prenylated flavonoids, including Euchrenone-a7, are being explored for their role in metabolic regulation and potential anti-obesity effects. nih.gov The mechanism often investigated is the inhibition of pancreatic lipase (B570770), an enzyme crucial for the digestion and absorption of dietary fats.

While direct studies on isolated Euchrenone-a7 are limited, an ethyl acetate fraction from Tephrosia nubica, which was confirmed to contain Euchrenone-a7, exhibited remarkable anti-obesity activity. arabjchem.org This fraction showed significant inhibition of porcine pancreatic lipase with an IC50 value of 62.4 ± 1.5 µg/mL. arabjchem.org This finding suggests that Euchrenone-a7 may contribute to the observed anti-obesity effects, although further studies on the pure compound are necessary to confirm its specific activity.

SourceAssayIC50 Value (µg/mL)Source
Ethyl acetate fraction of Tephrosia nubica (containing Euchrenone-a7)Pancreatic Lipase Inhibition62.4 ± 1.5 arabjchem.org

Cardioprotective Effects (in in vivo animal models)

Table 1: Cardioprotective Effects of Morus macroura Fractions Containing Euchrenone-a7

Model Treatment Key Findings Reference
Isoprenaline-induced myocardial infarction in ratsDichloromethane (B109758) fractions of Morus macroura leaves and stemsReduction in cardiac biomarkers (LDH, CK-MB); Amelioration of post-MI depression symptoms. semanticscholar.orgnih.govresearchgate.net

Neuroprotective Activities

The neuroprotective potential of Euchrenone-a7 has been investigated within the context of plant extracts. Fractions from Morus macroura containing Euchrenone-a7 have shown efficacy in animal models of depression linked to myocardial infarction. semanticscholar.orgnih.govresearchgate.net In these studies, treatment with the plant fractions attenuated depressive-like behaviors and reduced neuroinflammation in rats post-myocardial infarction. semanticscholar.orgnih.gov The neuroprotective effects were associated with an increase in brain defense systems (superoxide dismutase and glutathione), neuronal cell energy, and levels of GABA, serotonin, and dopamine. nih.govresearchgate.net These findings suggest that Euchrenone-a7, as part of a complex mixture of phytochemicals, contributes to neuroprotective outcomes. nih.govacs.org Prenylated flavonoids as a class are recognized for their potential anti-Alzheimer's activities. researchgate.net

Table 2: Neuroprotective Research Findings for Extracts Containing Euchrenone-a7

Model System Source of Extract Observed Effects Reference
Post-myocardial infarction depression in ratsMorus macrouraAttenuated depressive-like behavior; Reduced neuroinflammation; Increased brain antioxidant levels and neurotransmitters. semanticscholar.orgnih.govresearchgate.net

Antiplatelet Activity

Euchrenone-a7 is among the flavonoid constituents of plants like Broussonetia papyrifera that have been noted for their antiplatelet effects. google.com In one study, Euchrenone-a7 was evaluated for its inhibitory effects on rabbit platelet aggregation induced by platelet-activating factor (PAF), ADP, or arachidonic acid (AA); however, only trends of inhibition were observed. kaimosi.com Other flavonoids isolated from Broussonetia species have demonstrated inhibitory activity against platelet aggregation. doi.org Similarly, extracts from the seeds of Psoralea corylifolia, which contain a variety of flavonoids, were found to inhibit the aggregation of rabbit platelets. researchgate.net

Immunomodulatory Activities

Euchrenone-a7 is associated with plants that possess immunomodulatory activities. imsc.res.in As a prenylated flavonoid, it belongs to a class of compounds known to have anti-inflammatory and immunomodulatory effects. mdpi.comnih.govnih.gov For instance, (2S)-euchrenone a7 demonstrated high inhibitory activity on lipopolysaccharide-induced nitric oxide (NO) production, with IC50 values ranging from 12.3 µM to 18.8 µM. researchgate.net Overproduction of NO is linked to inflammatory diseases, and its inhibition is a key target for anti-inflammatory drugs. researchgate.net Furthermore, compounds isolated from Broussonetia species have shown the ability to inhibit the production of pro-inflammatory cytokines. mdpi.com

Table 3: Immunomodulatory Activity of (2S)-Euchrenone a7

Activity Model/Assay IC50 Value Reference
Inhibition of Nitric Oxide (NO) ProductionLipopolysaccharide (LPS)-induced in cells12.3 - 18.8 µM researchgate.net

Antidiabetic Effects

Significant antidiabetic potential has been reported for Euchrenone-a7, primarily through the inhibition of key carbohydrate-metabolizing enzymes. Studies have shown that Euchrenone-a7, isolated from Morus alba, is a potent inhibitor of α-glucosidase. researchgate.netnih.gov One investigation reported an IC50 value of 6.28 µM for its inhibitory activity against α-glucosidase, an enzyme involved in the digestion of carbohydrates. nih.govacs.org The inhibition of this enzyme can help to lower postprandial blood glucose levels. The mechanism of action for flavonoids from mulberry leaves, including Euchrenone-a7, may also involve the activation of peroxisome proliferator-activated receptor gamma (PPARγ), which enhances insulin (B600854) sensitivity. windows.net

Table 4: α-Glucosidase Inhibitory Activity of Euchrenone-a7

Compound Source Enzyme Target IC50 Value Reference
Euchrenone a7Morus albaα-glucosidase6.28 µM nih.govacs.org

Hepatoprotective Effects

Extracts from plants containing Euchrenone-a7, such as Morus alba, have demonstrated hepatoprotective activities in preclinical models. ijsdr.orgresearchgate.net The leaf extracts of Morus alba showed protective effects against liver damage induced by carbon tetrachloride in animal studies. ijsdr.org This protection was evidenced by the mitigation of increases in serum levels of glutamate (B1630785) pyruvate (B1213749) transaminase (SGPT), serum glutamate oxaloacetate transaminase (SGOT), alkaline phosphatase (ALP), and serum bilirubin, as well as reduced histological damage to hepatocytes. ijsdr.org

Anti-asthmatic Effects

While some plant species from which Euchrenone-a7 can be isolated, such as those from the Tephrosia genus, have been used in traditional medicine for respiratory ailments like asthma, direct preclinical evidence specifically linking Euchrenone-a7 to anti-asthmatic effects is limited in the reviewed literature. arabjchem.org The anti-inflammatory properties of Euchrenone-a7, such as the inhibition of pro-inflammatory mediators, may suggest a potential role in managing inflammatory airway diseases, but dedicated studies are required to confirm this. researchgate.netmdpi.com

Structure Activity Relationship Sar Studies of Euchrenone A7 and Its Analogues

Impact of Prenyl Group Modifications on Biological Potency and Selectivity

The presence of a prenyl group on the flavonoid skeleton is a critical determinant of biological activity, largely by enhancing the compound's lipophilicity. This increased lipid solubility is thought to improve affinity for cell membranes and facilitate interaction with diverse cellular targets. nih.govmuni.cz The prenyl side chain can significantly enhance the binding affinity of flavonoids to proteins like P-glycoprotein, leading to improved biological effects. researchgate.net

Prenylation is a key factor in the potency of flavonoids as aromatase inhibitors. nih.gov Studies comparing prenylated flavonoids with their non-prenylated counterparts consistently demonstrate that the addition of a prenyl group substantially increases inhibitory activity. nih.gov For instance, the prenylated flavanone (B1672756) 8-prenylnaringenin (B1664708) is one of the most potent natural product inhibitors of aromatase. nih.gov This suggests that the hydrophobic interactions provided by the prenyl chain are crucial for effective binding to the enzyme's active site.

While direct modifications of the prenyl group on Euchrenone-a7 are not extensively documented in comparative studies, the general principle holds that the type of isoprenoid chain (e.g., prenyl, geranyl, lavandulyl) can modulate activity. nih.govscispace.com Different prenyl modifications can lead to variations in how the molecule orients itself within a receptor or enzyme's binding pocket, thereby affecting potency and selectivity. For example, a study on other flavonoids showed that geranyl groups, which are larger than prenyl groups, also contribute to biological activity, indicating that the size and conformation of the lipophilic side chain are important variables. scispace.com

The table below summarizes the inhibitory concentrations of various prenylated flavonoids against α-glucosidase, illustrating the influence of the flavonoid backbone and prenylation pattern on potency.

CompoundTypeα-Glucosidase IC₅₀ (µM)
(2R)/(2S)-Euchrenone a7 Flavanone6.28 nih.govresearchgate.netsci-hub.se
Chalcomoracin (B1204337)Chalcone (B49325)2.59 researchgate.netsci-hub.se
Moracin NBenzofuran2.76 researchgate.netsci-hub.se
Moracin CBenzofuran4.04 researchgate.netsci-hub.se
8-PrenylnaringeninFlavanone50 nih.gov
Isoxanthohumol (B16456)Flavanone40 nih.gov

This table demonstrates that while all listed compounds are prenylated, their inhibitory potency against α-glucosidase varies, highlighting that the core skeleton in addition to the prenyl group dictates the final activity.

Role of Hydroxyl Substituents on Activity Profiles (e.g., Aromatase Inhibition)

The hydroxylation pattern on the flavanone rings of Euchrenone-a7, which possesses hydroxyl groups at positions 7, 2', and 4', is fundamental to its biological activity, particularly its ability to inhibit the enzyme aromatase. nih.govnih.gov

SAR studies on flavanones have revealed several key trends regarding hydroxyl substituents:

Requirement for a Carbonyl Group : For potent aromatase inhibition within the flavanone class, the C-4 carbonyl group is considered a requisite feature. doi.org

Beneficial Hydroxyl Groups : Hydroxyl groups at positions 7 and 4' are generally found to increase the aromatase inhibitory activity of flavanones. nih.gov Euchrenone-a7 possesses both of these features.

Detrimental Hydroxyl Groups : In contrast, the presence of a hydroxyl group at the C-5 position has been shown to significantly decrease the aromatase inhibitory activity of flavanones. doi.org The absence of a 5-OH group in Euchrenone-a7 is therefore favorable for its activity.

Methoxy (B1213986) Group Substitution : The substitution of hydroxyl groups with methoxy groups tends to diminish activity. For example, 7-hydroxyflavanone (B191499) is a more potent aromatase inhibitor than 7-methoxyflavanone. nih.gov This underscores the importance of the hydrogen-bonding capacity of the hydroxyl groups for enzyme interaction.

The following table compares the aromatase inhibitory activity of Euchrenone-a7 with other flavanones, highlighting the influence of the hydroxylation and prenylation patterns.

CompoundStructure HighlightsAromatase IC₅₀ (µM)
(2S)-Euchrenone a7 7, 2', 4'-OH; 8-prenyl3.4 doi.org
(2S)-5,7,2',4'-Tetrahydroxyflavanone5, 7, 2', 4'-OH2.2 doi.org
(2S)-Naringenin5, 7, 4'-OH17.0 doi.org

This data illustrates the complex interplay of substituents. While (2S)-5,7,2',4'-tetrahydroxyflavanone is slightly more potent than Euchrenone-a7, the presence of the 5-OH group in (2S)-Naringenin, despite its structural similarity, corresponds to significantly weaker activity compared to Euchrenone-a7, which lacks the 5-OH but is prenylated.

Influence of Flavanone Skeleton Modifications on Receptor Binding and Enzyme Interaction

The core flavanone structure of Euchrenone-a7 is a defining feature for its biological interactions. Modifications to this skeleton, such as conversion to a chalcone or flavone, can alter its activity profile. A key requirement for potent aromatase inhibition among these related classes is the presence of a carbonyl group. doi.org

An important finding related to the flavanone skeleton of Euchrenone-a7 and its analogues from Broussonetia papyrifera is their selectivity. Despite their structural similarities to estrogens and their potent inhibition of aromatase (the enzyme that synthesizes estrogens), these compounds did not show significant binding affinity for either the estrogen receptor-α (ERα) or estrogen receptor-β (ERβ). google.com This indicates that their mechanism of action is likely focused on inhibiting estrogen production rather than blocking estrogen receptors, a crucial distinction for potential therapeutic applications.

Comparison with Non-Prenylated Flavonoids regarding Cellular Interaction

A central aspect of the SAR of Euchrenone-a7 is the profound impact of its C-8 prenyl group when compared to non-prenylated flavonoids. The prenyl moiety, being lipophilic, enhances the molecule's ability to interact with and cross cellular membranes. nih.govmuni.cz This generally translates to greater bioavailability and more potent biological activity compared to their non-prenylated parent structures. nih.gov The prenyl group can facilitate stronger hydrophobic interactions with enzyme binding sites, as seen in the comparison between prenylated and non-prenylated flavones as inhibitors of PLpro. ijcrr.com

A direct comparison for aromatase inhibition clearly illustrates this principle. (2S)-Euchrenone-a7 is significantly more potent than (2S)-Naringenin, a widely studied non-prenylated flavanone.

CompoundKey Structural FeaturesAromatase IC₅₀ (µM)
(2S)-Euchrenone a7 Prenylated at C-8; Lacks 5-OH3.4 doi.org
(2S)-NaringeninNon-prenylated; Has 5-OH17.0 doi.org

The five-fold greater potency of (2S)-Euchrenone a7 over (2S)-Naringenin in inhibiting aromatase highlights the substantial contribution of the prenyl group to its activity. doi.org This enhancement is attributed to the increased lipophilicity and improved binding within the hydrophobic regions of the enzyme's active site conferred by the prenyl chain.

Biosynthetic Pathways and Metabolic Engineering Prospects

General Flavonoid Biosynthesis in Plant Systems

The production of all flavonoids, including the backbone of Euchrenone-a7, begins with the general phenylpropanoid pathway. researchgate.netoup.com This metabolic route is fundamental in higher plants for synthesizing a wide array of phenolic compounds. The process starts with the aromatic amino acid L-phenylalanine, which is generated via the shikimate pathway. oup.combiotech-asia.org

The general pathway can be summarized in several key stages:

Formation of Cinnamic Acid: The pathway is initiated by the enzyme phenylalanine ammonia-lyase (PAL) , which deaminates L-phenylalanine to produce trans-cinnamic acid. oup.comsemanticscholar.org

Hydroxylation and Ligation: Cinnamic acid is then hydroxylated by cinnamic acid 4-hydroxylase (C4H) to form p-coumaric acid. oup.comsemanticscholar.org Subsequently, 4-coumarate-CoA ligase (4CL) activates p-coumaric acid by attaching a Coenzyme A (CoA) molecule, yielding p-coumaroyl-CoA. oup.comsemanticscholar.org

Formation of the Chalcone (B49325) Skeleton: The first committed step of the flavonoid-specific branch is catalyzed by chalcone synthase (CHS) . mdpi.com This pivotal enzyme facilitates the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA (derived from the acetate (B1210297) pathway) to form the characteristic C6-C3-C6 backbone of flavonoids, in the form of naringenin (B18129) chalcone. mdpi.comresearchgate.net

Isomerization to a Flavanone (B1672756): Chalcone isomerase (CHI) then catalyzes the stereospecific cyclization of the naringenin chalcone into its corresponding flavanone, (2S)-naringenin. biotech-asia.orgnih.gov This flavanone structure serves as a central precursor for various flavonoid classes, including the flavanones, flavones, flavonols, and isoflavones. researchgate.netnih.gov

Further modifications, such as hydroxylation by enzymes like flavanone 3-hydroxylase (F3H) and flavonoid 3'-hydroxylase (F3'H) , create a diverse array of flavonoid structures that can then undergo specific tailoring reactions like prenylation. oup.comnih.gov

EnzymeAbbreviationFunction in General Flavonoid Biosynthesis
Phenylalanine ammonia-lyasePALCatalyzes the conversion of L-phenylalanine to trans-cinnamic acid. semanticscholar.orgmdpi.com
Cinnamic acid 4-hydroxylaseC4HHydroxylates cinnamic acid to form p-coumaric acid. oup.comsemanticscholar.org
4-coumarate-CoA ligase4CLActivates p-coumaric acid to form p-coumaroyl-CoA. oup.comsemanticscholar.org
Chalcone synthaseCHSCondenses p-coumaroyl-CoA and malonyl-CoA to form the chalcone backbone. mdpi.comresearchgate.net
Chalcone isomeraseCHICatalyzes the cyclization of chalcones into flavanones. researchgate.netnih.gov
Flavanone 3-hydroxylaseF3HHydroxylates flavanones to produce dihydroflavonols. nih.gov

Specific Prenylation Mechanisms and Enzyme Systems for Euchrenone-a7

A defining structural feature of Euchrenone-a7 is the presence of a prenyl group attached to its flavonoid core. nih.gov This modification, known as prenylation, is catalyzed by a class of enzymes called prenyltransferases (PTs) . researchgate.netnih.gov These enzymes transfer a lipophilic prenyl group, typically a five-carbon dimethylallyl moiety, from a donor molecule, dimethylallyl diphosphate (B83284) (DMAPP), to the flavonoid skeleton. researchgate.net

The biosynthesis of the prenyl donor, DMAPP, occurs through either the mevalonic acid (MVA) or the methylerythritol phosphate (B84403) (MEP) pathway. researchgate.net The prenylation step significantly increases the structural diversity and lipophilicity of flavonoids, which can enhance their interaction with biological membranes. researchgate.net

For Euchrenone-a7, the process involves the C8-prenylation of a trihydroxyflavanone precursor. nih.gov The reaction is catalyzed by a specific flavonoid prenyltransferase that recognizes the flavanone acceptor and the DMAPP donor. Research has identified various flavonoid PTs from different plant families, such as Fabaceae and Moraceae, which are known producers of prenylated flavonoids. nih.govkaimosi.com These enzymes are often membrane-bound and exhibit regiospecificity, meaning they attach the prenyl group to a specific position on the flavonoid ring. researchgate.netnih.gov For instance, an enzyme classified as leachianone-G 2''-dimethylallyltransferase (EC 2.5.1.71) has been shown to accept Euchrenone-a7 as a substrate, highlighting the type of enzyme system involved in its metabolism. expasy.org

Genetic and Enzymatic Determinants of Euchrenone-a7 Biosynthesis in Natural Producers

Euchrenone-a7 has been isolated from several plant species, including those from the Moraceae family, such as Morus alba (White Mulberry) and Artocarpus heterophyllus (Jackfruit), and the Fabaceae family, such as Sophora flavescens and Euchresta horsfeldii. nih.govknapsackfamily.commdpi.comresearchgate.net The production of Euchrenone-a7 in these plants is controlled by the expression of specific genes encoding the biosynthetic enzymes.

The key genetic determinants are the genes encoding the general flavonoid pathway enzymes (PAL, CHS, CHI, etc.) and, crucially, the specific prenyltransferase responsible for the final modification step. The expression of these genes is often tissue-specific and can be induced by environmental factors. For example, studies in Morus alba have shown that flavonoid biosynthetic genes and the resulting compounds accumulate differently in various plant organs, with roots often being a rich source. semanticscholar.org

While a single gene responsible for Euchrenone-a7 synthesis has not been definitively isolated from all producers, research into flavonoid prenyltransferases from these plant families provides a clear picture of the genetic basis. These PT genes typically encode proteins with multiple transmembrane domains, consistent with their localization to membranes like the endoplasmic reticulum. nih.gov The coordinated expression of a specific set of chalcone synthase, chalcone isomerase, hydroxylase, and prenyltransferase genes ultimately dictates the synthesis of Euchrenone-a7 in its natural producers.

Natural Producer (Family)Key Compound ClassRelevant Enzyme Classes
Morus alba (Moraceae)Prenylated FlavanonesCHS, CHI, Flavonoid Prenyltransferases semanticscholar.orgnih.gov
Sophora flavescens (Fabaceae)Prenylated FlavanonesCHS, CHI, Flavonoid Prenyltransferases nih.govknapsackfamily.com
Euchresta horsfeldii (Fabaceae)Prenylated FlavanonesCHS, CHI, Flavonoid Prenyltransferases knapsackfamily.com
Artocarpus heterophyllus (Moraceae)Prenylated FlavanonesCHS, CHI, Flavonoid Prenyltransferases nih.govmdpi.com

Strategies for Enhanced Production via Metabolic Engineering and Synthetic Biology

The low abundance of Euchrenone-a7 in its natural sources presents a challenge for its large-scale production. Metabolic engineering and synthetic biology offer promising strategies to overcome this limitation by enhancing its synthesis in either the native plants or in engineered microbial hosts.

Key strategies include:

Overexpression in Native Plants: Increasing the expression of rate-limiting genes in the biosynthetic pathway within the producer plant. This could involve overexpressing the specific prenyltransferase gene or key transcription factors that regulate the entire flavonoid pathway.

Heterologous Production in Microorganisms: Reconstructing the entire Euchrenone-a7 biosynthetic pathway in a microbial chassis like Escherichia coli or Saccharomyces cerevisiae (yeast). This approach involves:

Identifying and cloning all necessary genes from the source plant (e.g., CHS, CHI, hydroxylases, and the specific PT).

Introducing these genes into the microbial host.

Optimizing the host's metabolism to ensure a sufficient supply of precursors like p-coumaroyl-CoA, malonyl-CoA, and the prenyl donor DMAPP. This may involve engineering the host's central carbon metabolism.

Pathway Optimization and Regulation: Using synthetic biology tools to fine-tune the expression of biosynthetic genes and minimize the metabolic flux into competing pathways. Network pharmacology can help identify key targets for regulation to enhance the production of specific flavonoids. researchgate.net For example, down-regulating pathways that branch off and consume the flavanone precursor could increase the substrate pool available for the prenyltransferase.

These advanced biotechnological approaches hold the potential to create sustainable and scalable production platforms for Euchrenone-a7 and other valuable plant-derived natural products.

Advanced Analytical Methodologies for Quantitative and Qualitative Assessment

Chromatographic Profiling Techniques (e.g., UPLC-ESI-MS/MS) for Complex Mixtures

Ultra-Performance Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (UPLC-ESI-MS/MS) stands as a powerful and widely adopted technique for the rapid and sensitive profiling of secondary metabolites in complex matrices, such as plant extracts. This method has been successfully employed to identify Euchrenone-a7 in various plant species.

Detailed research findings show that UPLC-ESI-MS/MS analysis, often performed in both positive and negative ionization modes, allows for the tentative identification of compounds based on their retention time (Rt), precursor ion mass ([M+H]⁺ or [M-H]⁻), and specific fragmentation patterns (MS²). oregonstate.eduumw.edu.plnih.gov For instance, in studies profiling the constituents of Morus macroura, Euchrenone-a7 was identified alongside numerous other flavonoids and phenolic compounds. nih.govnih.gov The analysis typically involves separation on a C18 reversed-phase column with a gradient mobile phase, commonly consisting of water and methanol (B129727) or acetonitrile (B52724), often acidified with formic acid to improve peak shape and ionization efficiency. nih.govmdpi.com

In one such analysis of Morus macroura fractions, Euchrenone-a7 was detected at a retention time of 24.95 minutes, showing a molecular ion [M-H]⁺ at m/z 339 and a characteristic MS² fragment ion at m/z 163. nih.gov Similarly, UPLC-ESI-MS/MS profiling of Tephrosia nubica fractions also successfully identified Euchrenone-a7 among 107 other compounds. oregonstate.edu The robustness of this technique lies in its ability to separate isomeric compounds and provide structural information through fragmentation, which is crucial for distinguishing Euchrenone-a7 from other flavanones with similar molecular weights. frontiersin.org The use of high-resolution mass spectrometry further aids in confirming the elemental composition of the detected ions, enhancing the confidence of identification.

Table 1: UPLC-ESI-MS/MS Parameters for Euchrenone-a7 Detection in Plant Extracts

Plant SourceChromatographic ColumnMobile PhaseFlow RateIonization ModePrecursor Ion (m/z)Key Fragment Ion (m/z)Reference
Morus macrouraACQUITY UPLC-BEH C18 (1.7 µm, 2.1 x 50 mm)Methanol and water with 0.1% formic acid (gradient)0.2 mL/minPositive/Negative339 [M-H]⁺163 nih.govnih.gov
Tephrosia nubicaACQUITY UPLC-BEH C18 (1.7 µm, 2.1 x 50 mm)Methanol and water with 0.1% formic acid (gradient)0.2 mL/minPositive/Negative[M+H]⁺ / [M-H]⁻Not Specified oregonstate.edu
Morus albaACQUITY UPLC HSS T3 (1.8 µm, 2.1 x 100 mm)Acetonitrile and water with 0.1% formic acid (gradient)0.4 mL/minNegativeNot SpecifiedNot Specified researchgate.net

Untargeted Metabolomics Approaches for Comprehensive Metabolite Fingerprinting

Untargeted metabolomics provides a holistic view of the metabolites present in a biological system, creating a comprehensive "fingerprint" that can be used to compare different samples. This approach has been applied to plant sciences to differentiate between species, cultivars, or plant parts based on their chemical composition.

A study utilizing untargeted metabolomics to compare the chemical constituents of leaves and stem barks of dioecious Morus alba L. successfully identified Euchrenone-a7 as one of the key flavanones. researchgate.net This methodology employed UPLC coupled with high-resolution mass spectrometry, operating in negative ionization mode to capture a wide array of metabolites. researchgate.net The raw data obtained from the analysis was processed using advanced software like Progenesis QI, which performs peak picking, alignment, and normalization. researchgate.net

Metabolites, including Euchrenone-a7, were identified by comparing their retention times, accurate mass measurements, and MS/MS fragmentation spectra against in-house libraries, public databases (e.g., PubChem, ChEBI), and published literature. mdpi.comresearchgate.net This comprehensive fingerprinting allows for the classification of various flavonoids, phenolic acids, organic acids, and other compounds, highlighting the chemical diversity of the plant. researchgate.net The identification of Euchrenone-a7 within this broader metabolic context helps to understand its biosynthetic relationships with other compounds and its potential role within the plant's metabolic network. researchgate.net

Development of Robust Detection and Quantification Methods for Euchrenone-a7 in Biological Samples

While the identification of Euchrenone-a7 in plant extracts is well-documented, the development of robust, validated methods for its detection and quantification in biological samples (e.g., plasma, urine, tissues) is a critical next step for pharmacokinetic and toxicokinetic studies. Although literature specifically detailing a validated bioanalytical method for Euchrenone-a7 is scarce, established methods for structurally similar prenylated flavonoids, such as 8-prenylnaringenin (B1664708) (8-PN), xanthohumol, and isoxanthohumol (B16456), provide a clear blueprint.

These methods almost universally rely on liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its superior sensitivity and selectivity, which are essential for measuring low concentrations in complex biological matrices. nih.govnih.govresearchgate.net The development of such a method for Euchrenone-a7 would involve several key stages:

Sample Preparation: The first step is to extract the analyte from the biological matrix and remove interfering substances like proteins and lipids. Common techniques include protein precipitation with organic solvents (e.g., methanol, acetonitrile) and liquid-liquid extraction (LLE) with solvents like diethyl ether or ethyl acetate (B1210297). umw.edu.plnih.gov Solid-phase extraction (SPE) is another effective but more complex option for sample clean-up and concentration. nih.gov

Chromatographic Separation: A high-throughput separation is typically achieved using a C18 or C8 reversed-phase column with a rapid gradient elution. umw.edu.pl Mobile phases usually consist of an aqueous component with a formic acid modifier and an organic component like acetonitrile or methanol. This allows for the separation of the analyte from its metabolites and other endogenous compounds in a short run time, often under 5 minutes. sci-hub.se

Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer, typically with an electrospray ionization (ESI) source operating in either positive or negative ion mode. The method is optimized for the specific Multiple Reaction Monitoring (MRM) transitions of Euchrenone-a7. This involves selecting the precursor ion (the molecular weight of Euchrenone-a7, m/z 340.4) and its most stable and abundant product ions generated through collision-induced dissociation. This highly selective detection minimizes interference from the biological matrix. umw.edu.plmdpi.com

Method Validation: A new bioanalytical method must be validated according to regulatory guidelines (e.g., ICH M10). This process confirms the method's reliability by assessing parameters such as linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability of the analyte under various storage and processing conditions. researchgate.netmdpi.com The lower limit of quantification (LLOQ) is a critical parameter, defining the lowest concentration that can be measured with acceptable accuracy and precision. researchgate.netsci-hub.se For related prenylated flavonoids, LLOQs in the low ng/mL range (e.g., 0.5-2 ng/mL) in plasma or serum have been achieved. researchgate.net

By adapting these established principles, a robust and sensitive LC-MS/MS method can be developed and validated for the accurate quantification of Euchrenone-a7 in biological samples, enabling crucial research into its absorption, distribution, metabolism, and excretion (ADME) profile.

Table 2: Common Parameters in Bioanalytical LC-MS/MS Methods for Prenylated Flavonoids

ParameterTypical Method/TechniquePurposeReference
Sample MatrixRat/Human Plasma, SerumTo measure circulating levels of the compound. oregonstate.eduresearchgate.net
Sample PreparationProtein Precipitation, Liquid-Liquid Extraction (LLE)To remove proteins and interferences, and isolate the analyte. nih.govresearchgate.net
ChromatographyUPLC/HPLC with C18 or C8 columnTo separate the analyte from other components. umw.edu.pl
DetectionTriple Quadrupole MS/MS with ESITo provide selective and sensitive quantification. umw.edu.plsci-hub.se
Quantification ModeMultiple Reaction Monitoring (MRM)To monitor specific precursor-to-product ion transitions for high selectivity. mdpi.comscielo.br
ValidationICH Guideline M10To ensure the method is accurate, precise, and reliable for its intended purpose. mdpi.com

Future Perspectives and Research Frontiers for Euchrenone A7

Elucidation of Novel Molecular Targets and Signaling Pathways

Initial research has identified several biological targets for Euchrenone-a7. It is a known inhibitor of aromatase, a key enzyme in estrogen biosynthesis, which is a target for certain cancer therapies. nih.govdoi.orgscribd.com Additionally, it has shown inhibitory activity against α-glucosidase and tyrosinase. nih.govresearchgate.netacs.orgsci-hub.secapes.gov.br

A key area for future research is the deeper exploration of its impact on cellular signaling. For instance, the inhibition of phosphorylated extracellular signal-regulated kinase (pERK) presents a promising avenue. The ERK pathway is crucial in cell proliferation, differentiation, and survival, and its dysregulation is implicated in various diseases, including cancer. Understanding how Euchrenone-a7 modulates pERK and other signaling components could reveal new therapeutic applications. Further studies are needed to map the complete signaling cascade affected by this compound.

Exploration of New Biosynthetic Enzymes and Genetic Pathways

The biosynthesis of Euchrenone-a7 involves a series of enzymatic reactions characteristic of flavonoid metabolism. The pathway begins with the synthesis of a chalcone (B49325) precursor, which is then cyclized to form the flavanone (B1672756) core. mdpi.comscispace.com Prenyltransferases play a crucial role in adding the characteristic prenyl group to the flavonoid skeleton, a step that significantly influences its bioactivity. nih.gov

Future research should focus on identifying and characterizing the specific enzymes involved in the biosynthesis of Euchrenone-a7. For example, the enzyme leachianone-G 2''-dimethylallyltransferase can act on Euchrenone-a7, although at a slower rate than its primary substrate. expasy.org Identifying the complete set of biosynthetic genes and understanding their regulation will be essential for metabolic engineering and enhancing production in microbial or plant-based systems.

Development of Advanced and Sustainable Synthetic Strategies

While Euchrenone-a7 can be isolated from natural sources, chemical synthesis offers a route to produce larger quantities and create structural analogs for further study. Current synthetic strategies for flavanones, the structural class to which Euchrenone-a7 belongs, often involve the cyclization of 2'-hydroxychalcones. mdpi.comtandfonline.comresearchgate.neteurekaselect.com

The development of more advanced and sustainable, or "green," synthetic methods is a critical research frontier. researchgate.net This includes the use of environmentally friendly catalysts, microwave-assisted synthesis, and reactions in aqueous media to improve yields, reduce reaction times, and minimize the use of hazardous organic solvents. tandfonline.comresearchgate.neteurekaselect.comresearchgate.net Stereoselective synthesis methods are also of great interest to produce specific enantiomers of Euchrenone-a7, as different stereoisomers can exhibit distinct biological activities. mdpi.com

Pre-clinical Development of Euchrenone-a7 as a Lead Compound for Therapeutic Applications

Euchrenone-a7 has demonstrated a variety of biological activities in vitro, including cytotoxic effects against cancer cell lines, making it a candidate for pre-clinical development. cmu.ac.thresearchgate.net Its ability to inhibit enzymes like aromatase and α-glucosidase suggests potential applications in cancer and diabetes, respectively. nih.govresearchgate.netnih.gov

The pre-clinical development pipeline will involve extensive in vitro and in vivo studies to evaluate its efficacy, and pharmacokinetic properties. This stage is crucial for establishing a foundation for potential future clinical trials. rjpharmacognosy.ir Some prenylated flavonoids from Broussonetia papyrifera have already been selected for pre-clinical development as potential cancer chemopreventive agents by the National Cancer Institute. doi.org

Integration with Systems Biology and Omics Approaches for Holistic Understanding

To gain a comprehensive understanding of Euchrenone-a7's biological effects, its integration with systems biology and "omics" technologies is essential. This includes genomics, transcriptomics, proteomics, and metabolomics. Such approaches can provide a global view of the molecular changes induced by Euchrenone-a7 in a biological system.

For example, network pharmacology and molecular docking studies can help predict and validate its molecular targets and mechanisms of action. nih.gov This holistic approach can uncover novel therapeutic targets and pathways, and help to understand the compound's effects in the context of complex biological networks. idrblab.net

Sustainable Sourcing and Production Strategies

The natural sourcing of Euchrenone-a7 from plants like Morus and Broussonetia species can be limited by geographical distribution, slow growth, and low yields. researchgate.netmdpi.comresearchgate.net Therefore, developing sustainable and scalable production methods is a key future direction.

Plant cell culture technology offers a controlled environment for producing specific plant secondary metabolites, independent of environmental factors. Another promising strategy is microbial fermentation, where the biosynthetic pathway of Euchrenone-a7 is engineered into a microbial host like yeast or bacteria. These approaches can ensure a consistent and high-yield supply of the compound for research and potential commercialization, while also being more environmentally sustainable.

Q & A

Q. What are the standard methods for isolating and characterizing Euchrenone-a7 from natural sources?

Euchrenone-a7 is typically isolated from Dalea ornata using chromatographic techniques (e.g., column chromatography, HPLC) and characterized via spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy (1D and 2D techniques like HSQC, HMBC, and COSY) is critical for structural elucidation, while High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) confirms molecular mass and formula . UV and IR spectroscopy provide additional functional group insights. Researchers must cross-reference specific rotations (e.g., [α]²⁰D values) and spectral data with literature to validate purity and identity .

Q. How can researchers ensure reproducibility in synthesizing or isolating Euchrenone-a7?

Detailed experimental protocols must include solvent systems, temperature controls, and purification steps. For synthetic routes, specify catalysts, reaction times, and yields. For natural extraction, document plant material sources, extraction solvents, and chromatographic conditions. Reproducibility hinges on rigorous reporting of NMR acquisition parameters (e.g., solvent, frequency) and HRESIMS calibration standards. Discrepancies in specific rotations (e.g., [α]²⁰D −73 vs. literature −25) may arise from solvent polarity or impurities, necessitating purity assessments via HPLC .

Q. What bioactivity models are commonly used to study Euchrenone-a7’s effects?

Euchrenone-a7’s anti-parasitic activity against hookworms (Ancylostoma ceylanicum) is assessed using motility and survival assays in vitro. Researchers quantify dose-response relationships (e.g., LC₅₀ values) and validate results with positive controls (e.g., albendazole). For mechanistic studies, enzyme inhibition assays (e.g., acetylcholinesterase) or transcriptomic analyses may be employed. Ensure ethical compliance when using parasitic models .

Advanced Research Questions

Q. How can contradictions in spectroscopic data for Euchrenone-a7 be resolved?

Discrepancies in NMR or optical rotation data require multi-technique validation. For example, conflicting [α]²⁰D values may stem from enantiomeric impurities; chiral HPLC or circular dichroism (CD) spectroscopy can resolve this. If NMR signals deviate from literature, re-examine solvent effects (e.g., acetone-d₆ vs. CDCl₃) or employ heteronuclear correlation experiments (HMBC, NOESY) to confirm assignments . Cross-laboratory collaboration and data sharing enhance reliability .

Q. What strategies optimize the yield of Euchrenone-a7 in synthetic or semi-synthetic routes?

Reaction optimization involves screening catalysts (e.g., Lewis acids), solvents (polar vs. nonpolar), and temperature gradients. For semi-synthesis, precursor availability (e.g., deguelin derivatives) and regioselective modifications are critical. Use Design of Experiments (DoE) to identify key variables. Monitor reaction progress via TLC or LC-MS, and employ green chemistry principles to reduce waste .

Q. How do researchers address discrepancies between in vitro and in vivo bioactivity data for Euchrenone-a7?

In vitro-to-in vivo translation challenges include bioavailability, metabolic stability, and off-target effects. Pharmacokinetic studies (e.g., plasma half-life, tissue distribution) and metabolite profiling (via LC-MS/MS) clarify these gaps. For hookworm studies, ex vivo models (e.g., nematode-infected tissue explants) bridge the gap between cell-based assays and animal trials .

Methodological Considerations

Q. What statistical approaches are recommended for analyzing Euchrenone-a7’s dose-response data?

Use nonlinear regression models (e.g., log-dose vs. response) to calculate EC₅₀/LC₅₀ values. For motility assays, apply time-series analysis or Kaplan-Meier survival curves. Validate significance via ANOVA or t-tests with Bonferroni correction for multiple comparisons. Report confidence intervals and effect sizes to enhance reproducibility .

Q. How should researchers design experiments to minimize bias in Euchrenone-a7 studies?

Implement blinding during data collection and analysis. Use randomized sample processing and replicate experiments across independent batches. Include internal standards in spectroscopic analyses (e.g., trimethylsilyl propionic acid for NMR) and validate bioassays with reference compounds. Transparently report negative results and limitations .

Data Presentation and Reproducibility

Q. What criteria should be met when publishing spectral data for Euchrenone-a7?

  • NMR : Report solvent, frequency (e.g., 400 MHz), and referencing standard (e.g., TMS). Include 1D (¹H, ¹³C) and 2D (HSQC, HMBC) spectra in supplementary materials.
  • HRESIMS : Provide calibration method (e.g., internal lock mass) and error margins (e.g., < 2 ppm).
  • Optical Rotation : Specify solvent, concentration, and temperature. Compare with literature values in the same solvent .

Q. How can researchers enhance the reproducibility of Euchrenone-a7’s anti-parasitic assays?

Standardize parasite culturing conditions (e.g., temperature, humidity) and developmental stages (L3 larvae vs. adults). Use automated motility tracking software to reduce observer bias. Publish raw data (e.g., survival rates, motility scores) in open-access repositories and share protocols via platforms like Protocols.io .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.